molecular formula C23H22FN7O2 B2635000 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 1040651-47-5

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2635000
CAS No.: 1040651-47-5
M. Wt: 447.474
InChI Key: VTSNZIVVCBEJNV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrazole core substituted with a 4-fluorophenyl group, a piperazine linker modified with a methyl group, and a 2-methylindole moiety connected via an ethane-1,2-dione bridge. The piperazine moiety is a common pharmacophore in medicinal chemistry, often utilized for its conformational flexibility and ability to engage in hydrogen bonding . The 2-methylindole group may interact with hydrophobic pockets in biological targets, and the ethane-1,2-dione bridge could influence electronic properties and reactivity .

Properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-15-21(18-4-2-3-5-19(18)25-15)22(32)23(33)30-12-10-29(11-13-30)14-20-26-27-28-31(20)17-8-6-16(24)7-9-17/h2-9,25H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSNZIVVCBEJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles under reflux conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential bioactivity. This article delves into its applications, synthesizing findings from diverse sources to present a comprehensive overview.

Pharmacological Applications

The compound's pharmacological potential is significant, particularly in the realm of anticonvulsant and antimicrobial activities. Research has indicated that derivatives of tetrazole and indole structures often exhibit notable effects against various microbial strains and seizure models.

Anticonvulsant Activity

Studies have shown that compounds with similar structural motifs can effectively reduce seizure activity in animal models. For instance, the incorporation of a tetrazole ring has been linked to enhanced anticonvulsant properties, making this compound a candidate for further investigation in epilepsy treatments .

Antimicrobial Properties

The antimicrobial efficacy of related compounds has been documented extensively. For example, certain derivatives have demonstrated moderate to strong activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the tetrazole and indole groups may contribute to this bioactivity by interfering with bacterial cell wall synthesis or function .

Synthesis and Derivative Studies

The synthesis of this compound involves multi-step reactions that incorporate various functional groups. Research into the synthesis pathways has revealed that modifications to the piperazine or indole components can significantly alter biological activity, suggesting that structure-activity relationship (SAR) studies are crucial for optimizing therapeutic effects .

Case Study 1: Anticonvulsant Testing

In a recent study, researchers synthesized several analogues of the compound and tested them in seizure models induced by pentylenetetrazol (PTZ). The results indicated that specific modifications to the indole moiety enhanced anticonvulsant activity significantly, providing insights into potential treatment options for epilepsy .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of related compounds derived from tetrazole and indole structures. The results showed promising activity against multiple strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this compound's framework .

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares core structural motifs with several synthesized derivatives, but key differences dictate its unique properties:

Compound Key Structural Features Biological Activity Reference
Target Compound 4-fluorophenyltetrazole, piperazine-methyl, 2-methylindole, ethane-1,2-dione Not explicitly reported (inferred)
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones Allylpiperazine, aryl-tetrazole, ethanone bridge Antimicrobial (MIC: 2–8 µg/mL)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones Piperidine (non-fluorinated), aryl-tetrazole, ethanone Moderate antifungal activity
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone 4-fluorophenyltetrazole, thiophen-2-yl (vs. indole), ethanone Unreported (structural analog)
Antiproliferative indole-piperazine derivatives (e.g., compound 14 in ) Fluoroindole, piperazine-ethyl, piperidine Antiproliferative (IC₅₀: 0.5–1.2 µM)

Key Observations :

  • Tetrazole Substitutions: The 4-fluorophenyl group in the target compound may enhance selectivity compared to non-fluorinated aryl groups (e.g., phenyl in ), as fluorination often improves metabolic stability and target affinity .
  • The methyl group in the target compound may offer a balance between flexibility and steric hindrance .
  • Heteroaryl Moieties : Replacing indole with thiophene () or pyridine () alters electronic properties. Indole’s planar structure may facilitate π-π stacking in protein binding sites, while thiophene’s smaller size could reduce steric clashes .
  • Bridge Functionality: The ethane-1,2-dione bridge in the target compound differs from ethanone or methanone bridges in analogues (e.g., ). Diones are more polarizable, which could influence solubility and hydrogen-bonding capacity .
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability : Tetrazole rings resist oxidative metabolism, whereas diones may undergo hydrolysis, necessitating prodrug strategies .

Biological Activity

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , a piperazine moiety , and an indole derivative , which contribute to its unique pharmacological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and receptor binding affinity.

Chemical Formula

  • IUPAC Name : 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
  • Molecular Formula : C17H22FN5O2
PropertyValue
Molecular Weight345.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The tetrazole ring is known to enhance bioavailability, while the piperazine structure contributes to receptor binding.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, tetrazole derivatives have shown efficacy in reducing seizure activity in animal models . The incorporation of the tetrazole ring may enhance GABAergic activity, which is crucial for anticonvulsant effects.

Antitumor Activity

The compound's potential as an anticancer agent has been explored through several studies. For example, related tetrazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity . The structure of the indole moiety may play a role in modulating apoptosis pathways.

Antimicrobial Properties

Certain derivatives of tetrazole have been reported to possess antimicrobial activity. Investigations into similar compounds suggest that modifications in the piperazine and indole structures can lead to enhanced antibacterial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Tetrazole Ring : Essential for enhancing solubility and receptor affinity.
  • Piperazine Moiety : Increases interaction with neurotransmitter receptors.
  • Indole Component : Contributes to anticancer properties through modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
1-(4-fluorophenyl)-2-(methylamino)pentan-1-one15Antitumor
4-(6-amino-3,5-dicyano)-N-(thiazol-2-yl)10Anticonvulsant
1-(4-methylphenyl)-2-(ethylamino)pentan-1-one20Antimicrobial

Case Study 1: Anticonvulsant Testing

In a study evaluating the anticonvulsant properties of tetrazole derivatives, the compound was tested against pentylenetetrazol-induced seizures in rodents. Results indicated a significant reduction in seizure duration at doses above 10 mg/kg, suggesting potential therapeutic applications for epilepsy.

Case Study 2: Antitumor Efficacy

A series of experiments assessed the cytotoxic effects of related compounds on human cancer cell lines (e.g., A431 and U251). The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .

Q & A

Basic: What are the key considerations for synthesizing this compound, given its hybrid tetrazole-indole-piperazine structure?

Methodological Answer:
The synthesis involves multi-step protocols to assemble the tetrazole, piperazine, and indole moieties. Critical steps include:

  • Tetrazole Formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride (common for 1,5-disubstituted tetrazoles) .
  • Piperazine Functionalization : Alkylation of the piperazine nitrogen using a tetrazole-containing benzyl halide intermediate under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
  • Indole Coupling : Condensation of the indole-3-glyoxal intermediate with the piperazine-tetrazole derivative via nucleophilic substitution, monitored by TLC/HPLC .
    Key Challenges : Steric hindrance at the piperazine nitrogen and ensuring regioselectivity during indole coupling. Use polar aprotic solvents (e.g., DCM/THF) and controlled temperatures (0–25°C) to mitigate side reactions .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions on the tetrazole (δ 8.5–9.5 ppm for tetrazole protons) and indole (δ 7.0–7.5 ppm for aromatic protons). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • HRMS (ESI+) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental Analysis (CHNS) : Verify purity (>95%) by comparing experimental vs. calculated C, H, N, and S percentages .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, especially if chiral centers are present .

Advanced: How can Design of Experiments (DOE) optimize reaction yields for large-scale synthesis?

Methodological Answer:
Apply Box-Behnken or Central Composite Design to identify critical factors (e.g., temperature, solvent ratio, catalyst loading). Example workflow:

Factors : Reaction temperature (60–100°C), molar ratio of indole-glyoxal to piperazine (1:1–1:1.5), catalyst (e.g., Pd/C) concentration (0.5–2 mol%).

Response Variables : Yield (%) and purity (HPLC area%).

Statistical Tools : ANOVA to rank factor significance; response surface models to predict optimal conditions .

Validation : Run triplicate experiments at predicted optimal settings to confirm reproducibility (±5% yield deviation) .

Advanced: How can computational methods predict reaction pathways and regioselectivity for this compound?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Use Gaussian or ORCA to model transition states and identify kinetically favored pathways (e.g., N-alkylation vs. O-alkylation in piperazine functionalization) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DCM vs. THF) using COMSOL Multiphysics .
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvent systems for indole coupling .

Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, DMSO concentration). For example, variations in tetrazole ring protonation (pH-dependent) may alter membrane permeability .
  • Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72h incubation, 0.1% DMSO) and use nonlinear regression (GraphPad Prism) to calculate IC50 .
  • Metabolite Interference : Perform LC-MS to check for compound degradation or metabolite formation during assays .

Advanced: What strategies improve stability and solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve bioavailability .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to prolong half-life. Characterize stability via dynamic light scattering (DLS) .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the compound. After UV irradiation, perform pull-down assays and MS/MS to identify bound proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified target protein .
  • CRISPR Knockout Models : Use gene-edited cell lines to confirm on-target effects (e.g., apoptosis assays in target vs. knockout cells) .

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